(R)-2-methyl-2H-pyran-4(3H)-one
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Overview
Description
(R)-2-methyl-2H-pyran-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of pyran and is known for its unique structure, which includes a six-membered ring containing both oxygen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (R)-2-methyl-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of glucose with piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyran-4-one derivatives with different functional groups.
Scientific Research Applications
(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness: (R)-2-methyl-2H-pyran-4(3H)-one is unique due to its specific structure and the presence of a methyl group at the 2-position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct antioxidant activities and has different applications in various fields.
Properties
CAS No. |
19185-89-8 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
InChI Key |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
Canonical SMILES |
CC1CC(=O)C=CO1 |
Synonyms |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origin of Product |
United States |
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